molecular formula C13H17N3 B1591839 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile CAS No. 864069-00-1

2-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Cat. No. B1591839
CAS RN: 864069-00-1
M. Wt: 215.29 g/mol
InChI Key: SZENQRLSNAOEPP-UHFFFAOYSA-N
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Description

“2-((4-Methylpiperazin-1-yl)methyl)benzonitrile” is a compound with the molecular weight of 215.3 . It is also known by its CAS Number: 125743-63-7 .


Synthesis Analysis

While specific synthesis methods for “2-((4-Methylpiperazin-1-yl)methyl)benzonitrile” were not found, a related compound, “4-(4-Methylpiperazin-1-ylmethyl)benzoic acid”, is synthesized from 1-Methylpiperazine and 4-Formylbenzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17N3/c1-15-6-8-16(9-7-15)11-13-4-2-12(10-14)3-5-13/h2-5H,6-9,11H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . . The storage temperature is +4°C . It appears as a light yellow to brown liquid .

Scientific Research Applications

Pharmaceutical Research

This compound is a key intermediate in the synthesis of various pharmaceutical drugs. It has been identified as an impurity in the production of Imatinib , a medication used to treat certain types of cancer . The study of this compound helps in understanding the synthesis process and in improving the purity of the final pharmaceutical product.

Safety and Hazards

This compound is considered hazardous. It may cause severe skin burns and eye damage, respiratory irritation, and it is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, and not breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-[(4-methylpiperazin-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)11-13-5-3-2-4-12(13)10-14/h2-5H,6-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZENQRLSNAOEPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594569
Record name 2-[(4-Methylpiperazin-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Methylpiperazin-1-yl)methyl)benzonitrile

CAS RN

864069-00-1
Record name 2-[(4-Methylpiperazin-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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